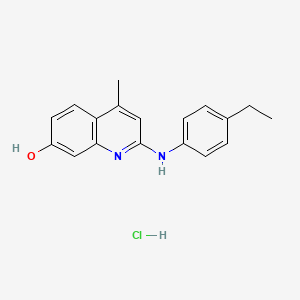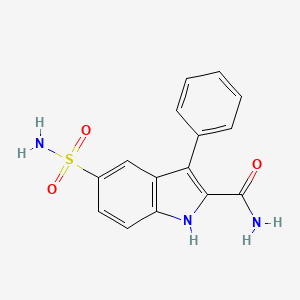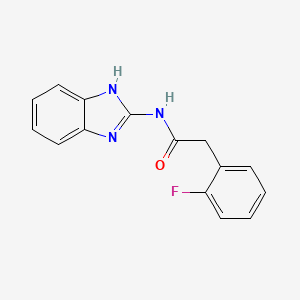![molecular formula C19H24N4O3 B10796818 1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one](/img/structure/B10796818.png)
1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 25, identified by the patent number WO2018228934, is a synthetic organic compound known for its role as a vanin 1 inhibitor . Vanin 1 is an enzyme involved in various physiological processes, including inflammation and oxidative stress. The inhibition of vanin 1 by example 25 has potential therapeutic applications in treating diseases related to these processes .
Preparation Methods
The synthesis of example 25 involves several steps, starting with the preparation of the core heteroaromatic structure. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the heteroaromatic core.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.
Industrial production methods for example 25 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Example 25 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Example 25 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study vanin 1 inhibition and its effects on various chemical pathways.
Biology: Researchers use example 25 to investigate the role of vanin 1 in biological processes such as inflammation and oxidative stress.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases related to vanin 1 activity, such as inflammatory disorders and certain types of cancer.
Mechanism of Action
Example 25 exerts its effects by inhibiting the activity of vanin 1. Vanin 1 is an enzyme that catalyzes the hydrolysis of pantetheine to pantothenic acid (vitamin B5) and cysteamine. By inhibiting vanin 1, example 25 reduces the production of these metabolites, which can modulate inflammatory and oxidative stress responses. The molecular targets and pathways involved include the binding of example 25 to the active site of vanin 1, preventing its enzymatic activity .
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H24N4O3/c24-16-2-1-7-23(16)14-3-8-22(12-14)18(25)13-10-15-17(20-11-13)21-19(4-5-19)6-9-26-15/h10-11,14H,1-9,12H2,(H,20,21)/t14-/m0/s1 |
InChI Key |
UQONAEXHTGDOIH-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)[C@H]2CCN(C2)C(=O)C3=CC4=C(NC5(CC5)CCO4)N=C3 |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(C2)C(=O)C3=CC4=C(NC5(CC5)CCO4)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]phenol](/img/structure/B10796739.png)
![2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol;oxalic acid](/img/structure/B10796741.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796744.png)
![N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796749.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B10796753.png)

![N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10796774.png)



![2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B10796804.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride](/img/structure/B10796805.png)
![3-(1-methylcyclopropyl)-2-[(1-methylcyclopropyl)amino]-8-[(6R)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl]quinazolin-4(3H)-one](/img/structure/B10796810.png)
